1-Propylcyclopentene

Distillation Physical property Isomer separation

1-Propylcyclopentene (CAS 3074-61-1) is a C8 mono-unsaturated cyclic alkene belonging to the 1-alkylcyclopentene homologous series, with molecular formula C₈H₁₄ and molecular weight 110.20 g·mol⁻¹. Its structure features an n-propyl substituent at the 1-position of the cyclopentene ring, endowing it with a systematically higher boiling point (132.8 °C at 760 mmHg), greater density (0.821 g·cm⁻³), and distinct chromatographic retention behaviour relative to its lower and branched alkyl homologues.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 3074-61-1
Cat. No. B15374742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylcyclopentene
CAS3074-61-1
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCCCC1=CCCC1
InChIInChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h6H,2-5,7H2,1H3
InChIKeyFLWGCAJANMGQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylcyclopentene (CAS 3074-61-1): Physical–Chemical Baseline for Scientific Procurement and Differentiation


1-Propylcyclopentene (CAS 3074-61-1) is a C8 mono-unsaturated cyclic alkene belonging to the 1-alkylcyclopentene homologous series, with molecular formula C₈H₁₄ and molecular weight 110.20 g·mol⁻¹ [1]. Its structure features an n-propyl substituent at the 1-position of the cyclopentene ring, endowing it with a systematically higher boiling point (132.8 °C at 760 mmHg), greater density (0.821 g·cm⁻³), and distinct chromatographic retention behaviour relative to its lower and branched alkyl homologues [1]. These quantifiable differences are critical when selecting among in-class candidates for applications where physical separation, volatility, or steric profile determines process outcome.

Why 1-Propylcyclopentene Cannot Be Interchanged with Other 1-Alkylcyclopentenes Without Verifying Specific Quantitative Properties


Within the 1-alkylcyclopentene series, systematic variation in the n-alkyl chain length and branching produces monotonic but non-linear shifts in boiling point, vapour pressure, chromatographic retention index, and density that preclude simple substitution [1]. For instance, replacing 1-propylcyclopentene (bp 132.8 °C) with 1-ethylcyclopentene (bp 106.8 °C) alters distillation cut points by ~26 °C, while the branched isomer 1-isopropylcyclopentene (bp ~126 °C) introduces a ~7 °C boiling-point depression despite identical molecular weight [1]. Moreover, the positional isomer 3-propylcyclopentene exhibits a lower boiling point (~128.6 °C) and distinct gas-chromatographic elution order, meaning that regioisomeric purity must be independently confirmed . These quantifiable divergences directly impact distillation design, GC–MS identification, vapour-handling safety margins, and reaction selectivity in downstream transformations.

Quantitative Differentiation Evidence for 1-Propylcyclopentene Versus Its Closest Structural Analogs


Normal Boiling Point Elevation Separates 1-Propylcyclopentene from 1-Ethyl-, 1-Isopropyl-, and 3-Propylcyclopentene Isomers

1-Propylcyclopentene exhibits a normal boiling point of 132.8 °C (405.95 K) at 760 mmHg [1]. This is +26.0 °C higher than 1-ethylcyclopentene (106.8 °C) , +6.8 °C higher than the branched isomer 1-isopropylcyclopentene (~126 °C) , and +4.2 °C higher than the positional isomer 3-propylcyclopentene (128.6 °C) [2]. The boiling-point increment per additional methylene unit in the linear 1-n-alkyl series (methyl → ethyl → propyl) is approximately +26–30 °C per –CH₂–, consistent with the Trouton-rule behaviour of non-polar cyclic alkenes. The branched isopropyl substituent disrupts this trend by reducing the effective molecular surface area for London dispersion interactions, yielding a lower boiling point despite identical molecular formula C₈H₁₄.

Distillation Physical property Isomer separation

Kovats Retention Index on Squalane Provides Unambiguous GC Identification of 1-Propylcyclopentene Among Alkylcyclopentene Isomers

On squalane capillary columns under isothermal conditions, 1-propylcyclopentene displays a Kovats retention index (I) of 836–841 across the temperature range 60–100 °C [1]. This value is distinctly higher than that of 1-isopropylcyclopentene (I = 809–833 on squalane, 60–100 °C) [2], 1-ethylcyclopentene (I = 746–752 on squalane, 50–100 °C) [3], and 1-methylcyclopentene (I = 641–660 on SE-30/squalane-type phases) [4]. The ΔI of approximately +27–32 units between 1-propylcyclopentene and 1-isopropylcyclopentene on the same squalane phase enables baseline-resolved GC separation. The systematic increment ΔI ≈ 85–95 per –CH₂– unit in the linear 1-n-alkyl series provides a predictable framework for confirming identity and detecting branched or positional isomers in procured material.

Gas chromatography Retention index Isomer identification

Vapour Pressure and Volatility Differentiate 1-Propylcyclopentene from Lower Homologues for Safe Handling and Headspace Applications

The vapour pressure of 1-propylcyclopentene at 25 °C is 10.7 mmHg (predicted, ACD/Labs) , which is approximately one-third that of 1-ethylcyclopentene (32.4 mmHg at 25 °C) and substantially lower than that of cyclopentene itself (estimated >300 mmHg). The enthalpy of vaporization for 1-propylcyclopentene is 35.5 ± 0.8 kJ·mol⁻¹ . This reduced volatility compared to lower homologues means that 1-propylcyclopentene generates a lower equilibrium headspace concentration at ambient temperature, directly affecting occupational exposure assessment, flammable atmosphere risk, and headspace sampling sensitivity in analytical workflows.

Vapour pressure Volatility Safety

1-Propylcyclopentene Is the Specific Substrate for Asymmetric Synthesis of (S)-Coniine via Ozonolysis–Reductive Aminocyclization

In the Kawaguchi et al. (1986) asymmetric synthesis platform, 1-substituted cyclopentenes undergo ozonolysis followed by reductive aminocyclization with optically active benzylic amines to yield enantioenriched 2-substituted piperidines [1]. Specifically, 1-propylcyclopentene (compound 5 in the study) was converted to a diastereoisomeric mixture of 1,2-disubstituted piperidines and, after hydrogenation and chromatographic separation of major isomers, yielded optically pure (S)-coniine (2-propylpiperidine) [1]. The analogous transformation with 1-methylcyclopentene (compound 1) produced 2-methylpiperidine (up to 68% e.e.), while 1-hydroxymethylcyclopentene (compound 9) gave 2-(hydroxymethyl)piperidine (up to 85% e.e.) [1]. The n-propyl substituent is structurally mandatory for accessing the natural product coniine; no other 1-alkylcyclopentene can serve as a surrogate in this route.

Asymmetric synthesis Piperidine alkaloid Coniine

Refractive Index and Density Differentiate 1-Propylcyclopentene from Branched- and Regio-Isomers of Identical Molecular Formula

Among C₈H₁₄ cyclopentene isomers, 1-propylcyclopentene displays a refractive index (nD) of 1.458 (experimental) [1] and a density of 0.821 g·cm⁻³ at 25 °C [1]. These values are lower than those of the branched isomer 1-isopropylcyclopentene (nD = 1.465, density = 0.834 g·cm⁻³) and higher than those of the positional isomer 3-propylcyclopentene (nD ≈ 1.45, density = 0.809 g·cm⁻³) . The refractive index difference of ΔnD = −0.007 versus 1-isopropylcyclopentene and ΔnD = +0.008 versus 3-propylcyclopentene, while modest, is measurable with a standard Abbé refractometer (±0.0002 precision), providing a rapid, non-destructive identity check complementary to GC analysis.

Refractive index Density Isomer identification

GC Elution Order and Isomer Resolution: 1-Propylcyclopentene vs. 3-Propylcyclopentene Positional Isomers Are Chromatographically Distinguishable

In the capillary gas chromatography of monosubstituted cyclopentenes, the 1- and 3-isomers of n-alkylcyclopentenes show pronounced differences in retention characteristics that become more significant with increasing side-chain length [1]. Specifically, 1-propylcyclopentene (bp 132.8 °C) elutes after 3-propylcyclopentene (bp 128.6 °C) on non-polar columns, consistent with the general observation that 1-alkylcyclopentenes exhibit higher boiling points and retention indices than their 3-alkyl counterparts [1][2]. This systematic difference—rooted in the endocyclic double bond position relative to the substituent—means that regioisomeric purity cannot be assumed from molecular weight or bulk property measurements alone; chromatographic separation with authentic standards is required to rule out co-occurring 3-propyl isomers in procured 1-propylcyclopentene lots.

Gas chromatography Positional isomer Elution order

Evidence-Backed Application Scenarios Where 1-Propylcyclopentene Provides Quantifiable Advantage Over Alternatives


Asymmetric Total Synthesis of (S)-Coniine and 2-Propylpiperidine-Derived Chiral Building Blocks

For medicinal chemistry and alkaloid synthesis programs targeting 2-propylpiperidine scaffolds, 1-propylcyclopentene is the requisite substrate in the ozonolysis–reductive aminocyclization methodology of Kawaguchi et al. (1986) [1]. Using optically active benzylic amine auxiliaries, this route delivers enantioenriched coniine after diastereomer separation and hydrogenation, with the n-propyl substituent on the cyclopentene ring directly translating to the 2-propyl group of the piperidine product. No other 1-alkylcyclopentene can produce this specific alkaloid skeleton via the same transformation [1].

Gas Chromatography Method Development and Isomer-Specific Reference Standard Procurement

1-Propylcyclopentene, with its Kovats retention index of 836–841 on squalane [2], serves as a well-characterized reference analyte for GC and GC–MS method development involving C₈ cyclic alkenes. Its retention index is cleanly separated from the branched isomer 1-isopropylcyclopentene (I = 809–833) [3] and the positional isomer 3-propylcyclopentene, making it suitable as a calibration standard for regioisomeric purity analysis in hydrocarbon mixtures. The NIST-compiled mass spectrum (NIST MS #142659) [4] further supports unambiguous library-based identification.

Distillation Process Design and Physical Property Benchmarking for Alkylcyclopentene Fractionation

The boiling-point hierarchy within the C₈H₁₄ cyclopentene isomers—1-propylcyclopentene (132.8 °C) > 3-propylcyclopentene (128.6 °C) > 1-isopropylcyclopentene (~126 °C)—provides a quantifiable basis for designing fractional distillation sequences to separate these compounds [5]. The 4.2 °C boiling-point gap between 1- and 3-propyl isomers and the 6.8 °C gap versus the 1-isopropyl isomer are adequate for laboratory-scale fractional distillation columns with ≥20 theoretical plates, enabling procurement of isomerically enriched material through in-house purification when only mixed isomer streams are commercially available.

Thermophysical Property Research and Equation-of-State Parameterization for C₈ Cyclic Monoalkenes

1-Propylcyclopentene features in the NIST/TRC Web Thermo Tables with critically evaluated data spanning triple-point temperature, normal boiling temperature, critical temperature, critical pressure, density (liquid and gas), enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [6]. This extensive thermophysical dataset—curated from multiple experimental sources including Chavanne & Becker (1927), Eisenlohr (1925), and Timmermans (1952)—makes 1-propylcyclopentene one of the better-characterized C₈ cyclic alkenes for equation-of-state development, process simulation parameterization, and benchmarking computational chemistry predictions against experimental condensed-phase properties.

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